molecular formula C10H16N4OS B5404192 2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5404192
M. Wt: 240.33 g/mol
InChI Key: FRYDBYVMCYLSNM-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that features a unique structure combining an azepane ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of azepane with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 2-(morpholin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 2-(pyrrolidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c15-9(12-10-13-11-8-16-10)7-14-5-3-1-2-4-6-14/h8H,1-7H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYDBYVMCYLSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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